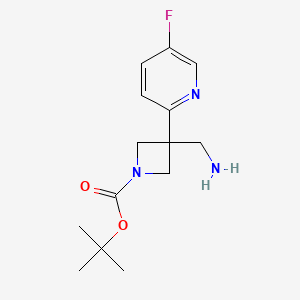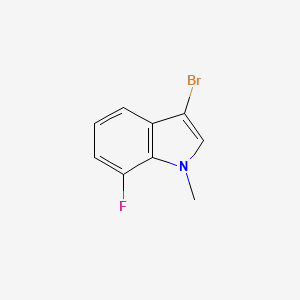
3-Bromo-7-fluoro-1-methyl-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-fluoro-1-methyl-indole is a chemical compound with the molecular formula C9H7BrFN . It is a derivative of indole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, often involves Fischer indole cyclization . This process involves the reaction of phenylhydrazine with a carbonyl compound, such as a ketone or aldehyde, to form a hydrazone, which is then heated in the presence of an acid to induce cyclization .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The bromine and fluorine atoms are attached to the third and seventh positions of the indole ring, respectively, while a methyl group is attached to the first position .Chemical Reactions Analysis
Indole derivatives, including this compound, can undergo various chemical reactions. For instance, they can be functionalized through the addition of single groups . They can also undergo cascaded enzyme-catalyzed and spontaneous reactions, such as hydroxylation followed by spontaneous oxidation and dimerization .Applications De Recherche Scientifique
Synthesis and Photophysical Studies
Indole derivatives, including 3-Bromo-7-fluoro-1-methyl-indole, have been synthesized for photophysical studies. These compounds exhibit high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, indicating their potential as fluorescent probes. The synthesis approach involves sequential Suzuki-Miyaura cross-coupling reactions and metal-assisted C-N intramolecular cyclization. Such indole derivatives show significant spectral changes upon interaction with fluoride ions, suggesting selectivity towards F- ions which could be beneficial for sensing applications (Pereira et al., 2010).
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions have significantly influenced the synthesis and functionalization of indoles, including this compound. These methods offer a versatile approach to accessing a wide range of biologically active compounds, highlighting the central role of the substituted indole nucleus in pharmaceutical and agrochemical development (Cacchi & Fabrizi, 2005).
Optical Properties and Fluorophores Development
New classes of fluorophores, such as indolizino[3,2-c]quinolines, have been synthesized through oxidative Pictet-Spengler cyclization strategies. These compounds, derivable from this compound, exhibit unique optical properties, making them suitable as fluorescent probes in aqueous systems. The development of these fluorophores underscores the utility of indole derivatives in creating advanced materials for biomedical applications (Park et al., 2015).
Nucleophilic Addition and Fluoroindole Synthesis
Research on the nucleophilic addition to the C2 position of indoles has led to the development of new methods for functionalizing indole derivatives. These studies provide insights into the reactivity of indoles and the synthesis of 3-fluorooxindoles, demonstrating the importance of such reactions in the synthesis of indole-based probes and potential therapeutic agents (Morimoto et al., 2016).
Biomedical Significance
Indole derivatives, including this compound, play a significant role in medicinal chemistry. They are key structural components in many natural and synthetic molecules with notable biological activities. The review by Kaushik et al. (2013) discusses the chemical, biological, and pharmacological activities of indole derivatives, highlighting their importance in drug discovery and analysis (Kaushik et al., 2013).
Safety and Hazards
While specific safety data for 3-Bromo-7-fluoro-1-methyl-indole was not found, similar compounds like 4-Bromo-7-fluoroindole are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Indoles, including 3-Bromo-7-fluoro-1-methyl-indole, have value for flavor and fragrance applications, for example, in the food industry or perfumery. They can also be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Future research could focus on developing more efficient synthesis methods and exploring their potential therapeutic applications.
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives .
Mode of Action
The specific mode of action can vary depending on the specific indole derivative and its target. For example, some indole derivatives have been reported as antiviral agents .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It’s also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature and allows for electrophilic substitution .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
Result of Action
The result of the compound’s action can vary depending on the specific indole derivative and its target. For example, some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can all play a role .
Analyse Biochimique
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .
Propriétés
IUPAC Name |
3-bromo-7-fluoro-1-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-12-5-7(10)6-3-2-4-8(11)9(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSKZKCJRDHKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2974954.png)
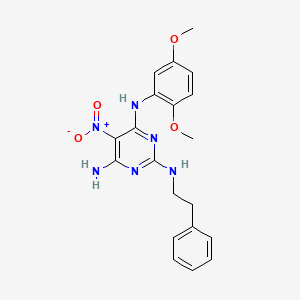

![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2974959.png)
![N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2974963.png)
![N-(4-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974965.png)
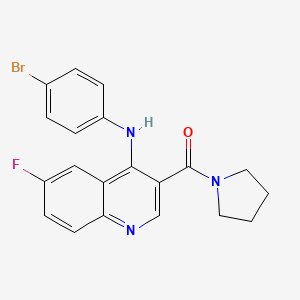

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2974969.png)
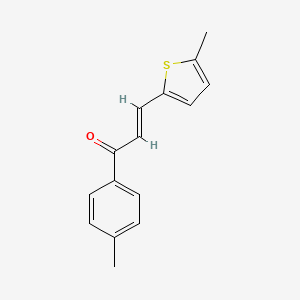
![N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2974972.png)
![6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2974974.png)
![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974975.png)
